Zinc oxide, ACS reagent,-200 mesh

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Zinc oxide, ACS reagent, -200 mesh, is a high-purity form of zinc oxide with a fine particle size. It is widely used in various scientific and industrial applications due to its unique physical and chemical properties. Zinc oxide is an inorganic compound with the chemical formula ZnO. It appears as a white powder and is nearly insoluble in water. It is known for its high chemical stability, broad range of radiation absorption, and high photostability .

準備方法

Zinc oxide can be synthesized through various methods, which can be broadly classified into metallurgical and chemical methods.

-

Metallurgical Methods

Direct (American) Process: Zinc ore is reduced to zinc metal, which is then oxidized to produce zinc oxide.

Indirect (French) Process: Zinc metal is vaporized and then oxidized to form zinc oxide.

-

Chemical Methods

Precipitation Method: Zinc salts (such as zinc sulfate or zinc nitrate) are reacted with a base (such as sodium hydroxide) to precipitate zinc hydroxide, which is then calcined to produce zinc oxide.

Sol-Gel Method: Zinc alkoxide or zinc acetate is hydrolyzed and then condensed to form a gel, which is dried and calcined to obtain zinc oxide.

Hydrothermal Method: Zinc salts are reacted with a base under high temperature and pressure to produce zinc oxide nanoparticles.

化学反応の分析

Zinc oxide undergoes various chemical reactions, including:

Oxidation: Zinc oxide can be oxidized to form zinc peroxide (ZnO₂) under specific conditions.

Reduction: Zinc oxide can be reduced to zinc metal using reducing agents such as carbon or hydrogen.

Acid-Base Reactions: Zinc oxide reacts with acids to form zinc salts and water. For example, it reacts with hydrochloric acid to form zinc chloride and water.

Substitution Reactions: Zinc oxide can react with other metal oxides to form mixed oxides or spinels.

科学的研究の応用

Zinc oxide has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in various chemical reactions, including the synthesis of methanol and the production of rubber additives.

Biology: Used in the synthesis of zinc oxide nanoparticles, which have applications in drug delivery, bioimaging, and biosensing.

Medicine: Used in topical ointments and creams for its antibacterial and anti-inflammatory properties. It is also used in sunscreens due to its ability to block ultraviolet radiation.

Industry: Used in the production of ceramics, glass, cement, rubber, lubricants, paints, and coatings.

作用機序

Zinc oxide exerts its effects through various mechanisms:

Physical Barrier: In topical applications, zinc oxide forms a physical barrier on the skin, protecting it from irritants and helping to heal damaged skin.

Ultraviolet Radiation Absorption: Zinc oxide absorbs ultraviolet radiation, making it an effective ingredient in sunscreens.

Antibacterial Activity: Zinc oxide nanoparticles exhibit antibacterial activity by generating reactive oxygen species that damage bacterial cell membranes and DNA.

類似化合物との比較

Zinc oxide can be compared with other metal oxides such as titanium dioxide (TiO₂) and magnesium oxide (MgO):

Titanium Dioxide (TiO₂): Like zinc oxide, titanium dioxide is used in sunscreens for its ultraviolet radiation-blocking properties. zinc oxide is generally considered to be more effective in blocking a broader spectrum of ultraviolet radiation.

Magnesium Oxide (MgO): Magnesium oxide is used in similar applications as zinc oxide, such as in the production of ceramics and as a refractory material.

特性

分子式 |

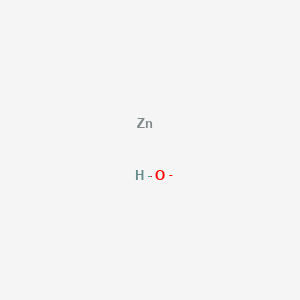

HOZn- |

|---|---|

分子量 |

82.4 g/mol |

IUPAC名 |

zinc;hydroxide |

InChI |

InChI=1S/H2O.Zn/h1H2;/p-1 |

InChIキー |

IPCXNCATNBAPKW-UHFFFAOYSA-M |

正規SMILES |

[OH-].[Zn] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13912354.png)

![Tert-butyl N-[(1R,2R)-1-ethyl-2-hydroxy-propyl]carbamate](/img/structure/B13912355.png)

![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)alanine](/img/structure/B13912385.png)